Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer
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Overview
Description
Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer is a complex organic compound that features a porphyrin core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer typically involves multiple steps. The process begins with the preparation of the porphyrin core, followed by the introduction of the zinc ion and the attachment of the pyridylethinyl and methoxyethoxy groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the zinc ion or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as dichloromethane and ethanol. Reaction conditions such as temperature, pH, and pressure are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products.
Scientific Research Applications
Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Investigated for its potential in photodynamic therapy, where it can be used to target and destroy cancer cells.
Medicine: Explored for its role in drug delivery systems, leveraging its ability to bind to specific molecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer involves its interaction with molecular targets and pathways. The zinc ion plays a crucial role in binding to specific sites, while the porphyrin core can participate in electron transfer processes. These interactions can lead to various biological and chemical effects, depending on the context of use.
Comparison with Similar Compounds
Similar Compounds
Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin: Similar structure but lacks the ethynyl dimer component.
Zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin: Lacks the pyridylethinyl groups.
Di(4-pyridylethinyl) zinc porphyrin: Lacks the methoxyethoxy groups.
Uniqueness
Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer is unique due to its combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other compounds may not perform as effectively.
Properties
IUPAC Name |
dizinc;5-[4-[10,20-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-15-(2-pyridin-4-ylethynyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diid-5-yl]buta-1,3-diynyl]-10,20-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-15-(2-pyridin-4-ylethynyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C110H120N10O16.2Zn/c1-121-49-53-125-57-61-129-65-69-133-83-15-7-11-79(73-83)107-99-33-25-91(113-99)87(92-26-34-100(114-92)108(80-12-8-16-84(74-80)134-70-66-130-62-58-126-54-50-122-2)104-38-30-96(118-104)89(95-29-37-103(107)117-95)23-21-77-41-45-111-46-42-77)19-5-6-20-88-93-27-35-101(115-93)109(81-13-9-17-85(75-81)135-71-67-131-63-59-127-55-51-123-3)105-39-31-97(119-105)90(24-22-78-43-47-112-48-44-78)98-32-40-106(120-98)110(102-36-28-94(88)116-102)82-14-10-18-86(76-82)136-72-68-132-64-60-128-56-52-124-4;;/h7-18,25-48,73-76,87-91,93,96,98-99,101,104,106-110,113,115,118,120H,49-72H2,1-4H3;;/q-4;2*+2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDJYFNCCGGHEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=CC(=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C#CC7=CC=NC=C7)C8=CC(=CC=C8)OCCOCCOCCOC)C#CC#CC9C1C=CC(N1)C(C1=CC=C([N-]1)C(C1C=CC(N1)C(C1=CC=C9[N-]1)C1=CC(=CC=C1)OCCOCCOCCOC)C#CC1=CC=NC=C1)C1=CC(=CC=C1)OCCOCCOCCOC.[Zn+2].[Zn+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C110H120N10O16Zn2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1968.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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